Technical Guide: 2,4-Dibromo-3-fluorobenzodifluoride & Related Halogenated Scaffolds
Technical Guide: 2,4-Dibromo-3-fluorobenzodifluoride & Related Halogenated Scaffolds
The following technical guide details the identification, synthesis, and application of 2,4-Dibromo-3-fluorobenzodifluoride (systematically known as 1-(difluoromethyl)-2,4-dibromo-3-fluorobenzene ).
As of the current chemical indexing, this specific difluoromethyl derivative is a specialized research intermediate often requiring custom synthesis or preparation from its aldehyde precursor.[1] This guide provides the confirmed CAS numbers for its direct precursors and closest commercial analogs to facilitate procurement and synthesis.[1]
[1]
Chemical Identity & CAS Lookup
Compound Name: 2,4-Dibromo-3-fluorobenzodifluoride
Systematic Name: 1-(difluoromethyl)-2,4-dibromo-3-fluorobenzene
Molecular Formula:
Status & Registry Data
This specific difluoromethyl variant is a non-standard catalog item. Researchers must typically synthesize it from the commercially available aldehyde or procure the trifluoromethyl analog depending on the pharmacophore requirement.[1]
| Compound Type | Chemical Name | CAS Number | Availability |
| Target Intermediate | 2,4-Dibromo-3-fluorobenzodifluoride | Not Indexing | Custom Synthesis |
| Primary Precursor | 2,4-Dibromo-3-fluorobenzaldehyde | 1803784-22-6 | Commercially Available |
| Closest Analog | 2,4-Dibromo-3-fluorobenzotrifluoride | 1806306-77-3 | Commercially Available |
| Isomer Analog | 2,6-Dibromo-4-fluorobenzaldehyde | 938467-02-8 | Commercially Available |
Note: The term "Benzodifluoride" in this context refers to the benzal fluoride moiety (
), a bioisostere for the aldehyde or hydroxymethyl group, offering improved metabolic stability and lipophilicity.[1]
Synthesis & Manufacturing Protocol
Since the direct CAS is not standard in bulk catalogs, the synthesis from 2,4-Dibromo-3-fluorobenzaldehyde (CAS 1803784-22-6) is the primary route.[1]
Reaction Pathway: Deoxofluorination
The conversion of the formyl group (
Step-by-Step Protocol
-
Preparation: Charge a reaction vessel with 2,4-Dibromo-3-fluorobenzaldehyde (1.0 eq) under an inert atmosphere (
or Ar). -
Solvent: Dissolve in anhydrous Dichloromethane (DCM) . The concentration should be approximately 0.1 M to 0.5 M.[1]
-
Reagent Addition: Cool the solution to 0°C . Slowly add DAST (1.5 - 2.0 eq) dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the aldehyde peak.[1]
-
Quenching: Cool to 0°C and quench carefully with saturated
solution. Caution: Gas evolution.[1] -
Extraction: Extract the aqueous layer with DCM (3x).[1] Dry combined organics over
, filter, and concentrate.[1] -
Purification: Purify via silica gel flash chromatography using a Hexane/EtOAc gradient.
Synthesis Workflow Diagram
Figure 1: Deoxofluorination pathway converting the aldehyde precursor to the target benzodifluoride.[1]
Applications in Drug Discovery
The 2,4-Dibromo-3-fluoro substitution pattern is a highly privileged scaffold in medicinal chemistry.[1]
Metabolic Stability
The fluorine atom at position 3 blocks metabolic oxidation at a typically vulnerable site on the benzene ring.[1] The difluoromethyl group (
-
Alcohols (
): To reduce rapid glucuronidation.[1] -
Methyl groups (
): To increase metabolic half-life.[1]
Cross-Coupling Versatility
The two bromine atoms at positions 2 and 4 are chemically distinct due to the electronic influence of the fluorine atom at position 3 and the difluoromethyl group at position 1.[1]
-
C4-Bromine: typically more reactive in palladium-catalyzed cross-couplings (Suzuki-Miyaura) due to less steric hindrance compared to the C2 position.[1]
-
C2-Bromine: Can be selectively functionalized after the C4 position, allowing for the construction of complex tri-substituted aromatic cores.[1]
Safety & Handling
As a halogenated benzyl derivative, this compound requires strict safety protocols.[1][3]
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Handling: Use a fume hood.[1] Avoid inhalation of dust/vapors.[1][3]
-
Storage: Store in a cool, dry place under inert gas. The difluoromethyl group is generally stable, but the aldehyde precursor is sensitive to oxidation.[1]
-
Incompatibility: Strong oxidizing agents and strong bases.[1]
References
-
PubChem. 2-Bromo-4-fluorobenzotrifluoride (Related Analog Data). National Library of Medicine.[1] Available at: [Link][1]
-
ChemSrc. 2,4-Dibromo-3-fluorobenzotrifluoride (Analog CAS 1806306-77-3).[1] Available at: [Link][1]
-
Middleton, W. J. New fluorinating reagents.[1] Dialkylaminosulfur trifluorides. J. Org.[1] Chem., 1975, 40 (5), pp 574–578.[1] (Foundational protocol for DAST fluorination).
